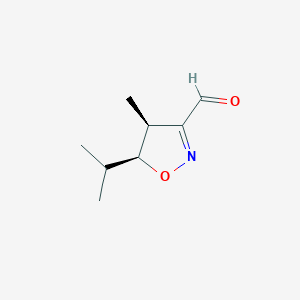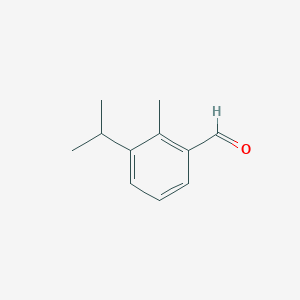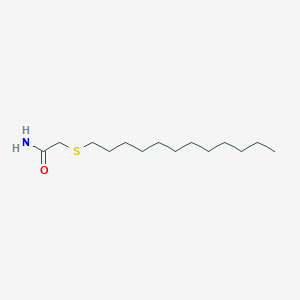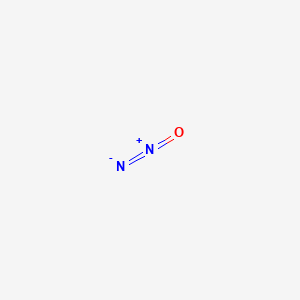![molecular formula C20H24N4O5S B160029 Methyl N-[(4-methylphenyl)sulfonyl]glycyl-3-[amino(imino)methyl]-D-phenylalaninate CAS No. 133397-81-6](/img/structure/B160029.png)
Methyl N-[(4-methylphenyl)sulfonyl]glycyl-3-[amino(imino)methyl]-D-phenylalaninate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl N-[(4-methylphenyl)sulfonyl]glycyl-3-[amino(imino)methyl]-D-phenylalaninate, also known as MGPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of Methyl N-[(4-methylphenyl)sulfonyl]glycyl-3-[amino(imino)methyl]-D-phenylalaninate is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in disease progression. In cancer research, Methyl N-[(4-methylphenyl)sulfonyl]glycyl-3-[amino(imino)methyl]-D-phenylalaninate has been shown to inhibit the activity of matrix metalloproteinases (MMPs) and vascular endothelial growth factor (VEGF), which are involved in tumor invasion and angiogenesis. In Alzheimer's disease research, Methyl N-[(4-methylphenyl)sulfonyl]glycyl-3-[amino(imino)methyl]-D-phenylalaninate has been shown to inhibit the activity of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are involved in the breakdown of acetylcholine, a neurotransmitter that is important for cognitive function. In diabetes research, Methyl N-[(4-methylphenyl)sulfonyl]glycyl-3-[amino(imino)methyl]-D-phenylalaninate has been shown to activate AMP-activated protein kinase (AMPK), which is involved in glucose metabolism and insulin sensitivity.
Biochemische Und Physiologische Effekte
Methyl N-[(4-methylphenyl)sulfonyl]glycyl-3-[amino(imino)methyl]-D-phenylalaninate has been shown to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and anti-tumor effects. In cancer research, Methyl N-[(4-methylphenyl)sulfonyl]glycyl-3-[amino(imino)methyl]-D-phenylalaninate has been shown to induce apoptosis and inhibit angiogenesis, leading to the suppression of tumor growth. In Alzheimer's disease research, Methyl N-[(4-methylphenyl)sulfonyl]glycyl-3-[amino(imino)methyl]-D-phenylalaninate has been shown to improve cognitive function and reduce oxidative stress, which is believed to contribute to disease progression. In diabetes research, Methyl N-[(4-methylphenyl)sulfonyl]glycyl-3-[amino(imino)methyl]-D-phenylalaninate has been shown to improve glucose tolerance and insulin sensitivity, which are important factors in diabetes management.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl N-[(4-methylphenyl)sulfonyl]glycyl-3-[amino(imino)methyl]-D-phenylalaninate has several advantages for use in lab experiments, including its high purity and yield, and its ability to inhibit various enzymes and signaling pathways involved in disease progression. However, there are also limitations to its use, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for research on Methyl N-[(4-methylphenyl)sulfonyl]glycyl-3-[amino(imino)methyl]-D-phenylalaninate, including its potential use in combination with other drugs for enhanced therapeutic effects, its use in drug delivery systems for targeted therapy, and its potential use in the treatment of other diseases, such as neurodegenerative diseases and metabolic disorders. Additionally, further research is needed to fully understand its mechanism of action and potential toxicity.
Synthesemethoden
Methyl N-[(4-methylphenyl)sulfonyl]glycyl-3-[amino(imino)methyl]-D-phenylalaninate can be synthesized through a multi-step process involving the reaction of glycine with 4-methylbenzenesulfonyl chloride, followed by the addition of D-phenylalanine and the reduction of the resulting intermediate with sodium borohydride. This process yields Methyl N-[(4-methylphenyl)sulfonyl]glycyl-3-[amino(imino)methyl]-D-phenylalaninate in high purity and yield.
Wissenschaftliche Forschungsanwendungen
Methyl N-[(4-methylphenyl)sulfonyl]glycyl-3-[amino(imino)methyl]-D-phenylalaninate has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and diabetes. In cancer research, Methyl N-[(4-methylphenyl)sulfonyl]glycyl-3-[amino(imino)methyl]-D-phenylalaninate has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and blocking angiogenesis. In Alzheimer's disease research, Methyl N-[(4-methylphenyl)sulfonyl]glycyl-3-[amino(imino)methyl]-D-phenylalaninate has been shown to improve cognitive function and reduce oxidative stress. In diabetes research, Methyl N-[(4-methylphenyl)sulfonyl]glycyl-3-[amino(imino)methyl]-D-phenylalaninate has been shown to improve glucose tolerance and insulin sensitivity.
Eigenschaften
CAS-Nummer |
133397-81-6 |
|---|---|
Produktname |
Methyl N-[(4-methylphenyl)sulfonyl]glycyl-3-[amino(imino)methyl]-D-phenylalaninate |
Molekularformel |
C20H24N4O5S |
Molekulargewicht |
432.5 g/mol |
IUPAC-Name |
methyl (2S)-3-(3-carbamimidoylphenyl)-2-[[2-[(4-methylphenyl)sulfonylamino]acetyl]amino]propanoate |
InChI |
InChI=1S/C20H24N4O5S/c1-13-6-8-16(9-7-13)30(27,28)23-12-18(25)24-17(20(26)29-2)11-14-4-3-5-15(10-14)19(21)22/h3-10,17,23H,11-12H2,1-2H3,(H3,21,22)(H,24,25)/t17-/m0/s1 |
InChI-Schlüssel |
YAEIKQDHLCFGAA-KRWDZBQOSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)N[C@@H](CC2=CC(=CC=C2)C(=N)N)C(=O)OC |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)NC(CC2=CC(=CC=C2)C(=N)N)C(=O)OC |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)NC(CC2=CC(=CC=C2)C(=N)N)C(=O)OC |
Andere CAS-Nummern |
133397-81-6 |
Synonyme |
N(alpha)-tosylglycyl-3-amidinophenylalanine methyl ester N-TAPAM |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[2-(2-Acetyloxyacetyl)pyrrol-1-yl]ethyl acetate](/img/structure/B159946.png)
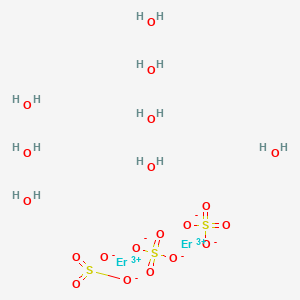
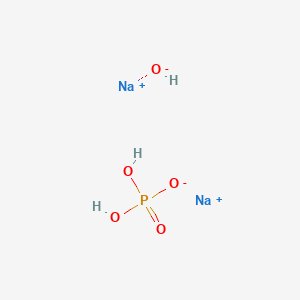
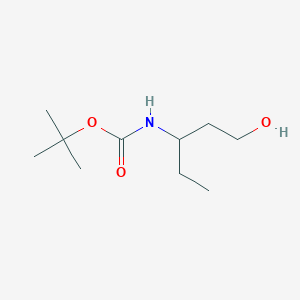
![Oxiranemethanol,alpha,3-bis(1-methylethyl)-,[2alpha(R*),3bta]-(9CI)](/img/structure/B159952.png)
![S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-Aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] hex-2-enethioate](/img/structure/B159953.png)
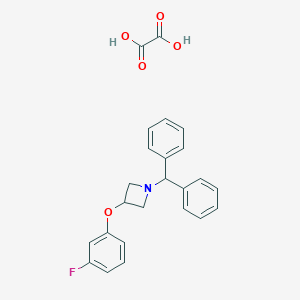
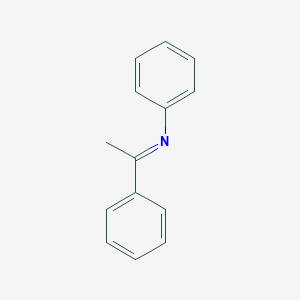
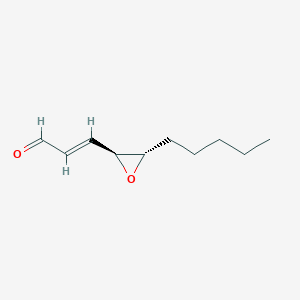
![Pentacyclo[5.1.0.02,4.03,5.06,8]octane-3-carboxamide](/img/structure/B159960.png)
